Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core linked to a thiazolidine ring substituted with a 3-methoxyphenyl group. This structure combines electron-deficient aromatic systems (benzothiadiazole) with a flexible thiazolidine moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-13-4-2-3-12(9-13)17-20(7-8-23-17)16(21)11-5-6-14-15(10-11)19-24-18-14/h2-6,9-10,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMURHCPJPMOBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Reaction Mechanisms
The reactions involving this compound can be described through various mechanisms:
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Nucleophilic Substitution : This mechanism is prevalent in the formation of thiazolidinones where nucleophiles attack electrophilic centers on isothiocyanates or acyl chlorides.
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Cyclization Reactions : The formation of five-membered rings such as thiadiazoles and thiazolidinones often involves cyclization processes that can be influenced by temperature and solvent conditions.
Biological Activity and Reaction Outcomes
Research indicates that derivatives of benzo[c] thiadiazol exhibit significant biological activities:
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Anticonvulsant Activity : Compounds similar to benzo[c] thiadiazol have been evaluated for their anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that specific substitutions on the thiadiazole ring enhance anticonvulsant efficacy .
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Antimicrobial Properties : Several studies report that thiadiazole derivatives show promising antimicrobial activity against various bacterial strains. The presence of electron-donating groups like methoxy enhances this activity by improving solubility and interaction with microbial targets .
Reaction Yields and Conditions
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | Reflux in ethanol with NaOH | 80% |
| Thiazolidinone synthesis | Room temperature with BF₃·OEt₂ catalyst | 90% |
| Final coupling | Reflux in acetone with K₂CO₃ | 85% |
Scientific Research Applications
Introduction to Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
This compound is a complex organic compound characterized by its unique structural features, which include a benzo[c][1,2,5]thiadiazole core and a thiazolidinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry and materials science.
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 357.5 g/mol
- CAS Number : 2034287-48-2
Physical Properties
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with thiadiazole cores exhibit cytotoxic effects against various cancer cell lines. This compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.
- Antimicrobial Properties : The compound has shown promise in preliminary studies for antimicrobial activity against a range of pathogens. Its unique structure may contribute to its effectiveness in inhibiting bacterial growth.
- Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties, suggesting that this compound could be beneficial in treating inflammatory diseases.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Organic Semiconductors : Due to its electronic properties, the compound can be utilized in the development of organic semiconductor materials, which are critical for electronic devices such as OLEDs (Organic Light Emitting Diodes).
- Fluorescent Dyes : The compound's ability to fluoresce under certain conditions makes it a candidate for use in fluorescent labeling and imaging techniques.
Synthetic Chemistry
The compound serves as an important building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, benzo[c][1,2,5]thiadiazol derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The results suggest potential therapeutic uses in treating bacterial infections.
Case Study 3: Material Applications
Research exploring the use of this compound in organic electronics revealed its potential as an efficient charge transport material in OLEDs. The findings indicated improved performance metrics compared to traditional materials.
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substitution of Benzothiadiazole with Benzoxadiazole
- Compound: (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) Key Difference: Replacement of the sulfur atom in benzothiadiazole with oxygen (benzoxadiazole). For example, in CDK9 inhibition studies, such substitutions influence selectivity due to differences in electronic profiles . Synthesis: Synthesized via palladium-catalyzed coupling reactions, similar to methods used for benzothiadiazole derivatives .
Heterocyclic Core Modifications
- Compound: 2-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one (42) Key Difference: Replacement of the thiazolidine ring with a dihydroquinazolinone system. Impact: The rigid quinazolinone core enhances aromatic stacking interactions, as evidenced by its cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 112.4 µM in MDA-MB-231 cells). This contrasts with the flexible thiazolidine moiety in the target compound, which may favor different conformational binding modes . Physical Properties: Molecular weight 282.32, melting point 216–218°C .
Substituent Variations on Thiazolidine/Thiazole Rings
- Compound: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (77) Key Difference: Incorporation of a cyclopropane-carboxamide group instead of a methanone linkage. Impact: The 3-methoxyphenyl group is retained, suggesting its role as a pharmacophore.
Piperazine/Piperidine-Linked Analogs
- Compound: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Key Difference: Replacement of the thiazolidine ring with a piperazine-oxadiazole-pyridine system. Impact: The extended aromatic system (pyridine-oxadiazole) enhances solubility in polar solvents, while the piperazine ring improves bioavailability. Molecular weight 435.5 .
- Compound: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Key Difference: Furan-thiadiazole substituent on piperidine. Molecular weight 397.5 .
Structural-Activity Relationships (SAR) and Key Findings
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core fused with a thiazolidinone moiety. The presence of the methoxyphenyl group is significant for its biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 358.37 g/mol.
Anticancer Properties
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole structure exhibit anticancer properties. For example:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that similar compounds can interact with specific proteins involved in cancer pathways, such as Bcl-2 and caspases .
- Case Studies : In vitro studies demonstrated that derivatives of benzo[c][1,2,5]thiadiazole showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. One study reported an IC value of less than 10 µM for certain derivatives against A-431 skin cancer cells.
Antimicrobial Activity
Benzo[c][1,2,5]thiadiazol derivatives have also been investigated for their antimicrobial properties:
- Activity Spectrum : Compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, certain thiazolidinone derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored:
- Research Findings : In animal models, compounds similar to benzo[c][1,2,5]thiadiazol demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. This suggests a role in modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Methoxy group on phenyl ring | Enhances anticancer activity |
| Thiazolidinone moiety | Contributes to antimicrobial effects |
| Benzo[c][1,2,5]thiadiazole core | Essential for overall bioactivity |
The presence of electron-donating groups like methoxy enhances lipophilicity and facilitates better interaction with biological targets.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions utilizing various catalysts and reagents. The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting cancer and infectious diseases .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone?
- Methodology : Use a multi-step approach involving:
- Step 1 : Condensation of benzo[c][1,2,5]thiadiazole derivatives with thiazolidinone precursors. For example, react 2-(3-methoxyphenyl)thiazolidine-3-carboxylic acid with activated benzo[c][1,2,5]thiadiazol-5-yl carbonyl intermediates under anhydrous conditions .
- Step 2 : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in THF or DMF to facilitate amide bond formation .
- Step 3 : Monitor reaction progress via TLC (e.g., silica gel plates with iodine visualization) and purify via recrystallization (ethanol or methanol) .
Q. How should structural characterization of this compound be performed to confirm purity and identity?
- Techniques :
- 1H/13C NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for benzo[c][1,2,5]thiadiazole protons) and thiazolidinone methyl/methoxy groups (δ 3.0–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching calculated masses .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-S/C-N bonds (~600–800 cm⁻¹) .
Q. What steps can mitigate low yields during thiazolidinone ring formation?
- Optimization Strategies :
- Reagent Stoichiometry : Ensure a 1:1 molar ratio between amine precursors (e.g., 4-methoxyaniline) and mercaptoacetic acid to avoid side reactions .
- Temperature Control : Maintain reflux conditions (90–95°C) for cyclization steps to enhance reaction efficiency .
- Catalyst Use : Add triethylamine (TEA) to neutralize acidic byproducts and improve cyclization rates .
Advanced Research Questions
Q. How can contradictions in NMR data for structurally similar compounds guide impurity profiling?
- Resolution :
- Compare δ values for key protons (e.g., benzo[c][1,2,5]thiadiazole vs. benzo[d]thiazole derivatives) to identify unreacted intermediates .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by regioisomers or tautomers .
- Cross-validate with HRMS to detect trace impurities (e.g., sulfoxide byproducts from thiadiazole oxidation) .
Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR) of this compound?
- Methods :
- Molecular Docking : Model interactions with biological targets (e.g., CDK9) using AutoDock Vina or Schrödinger Suite. Focus on π-π stacking between the benzo[c][1,2,5]thiadiazole ring and hydrophobic enzyme pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using partial least squares regression .
Q. How can biological activity data (e.g., MIC values) be contextualized for antimicrobial studies?
- Protocol :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare with reference antibiotics (e.g., ampicillin) .
- Mechanistic Studies : Perform time-kill assays to determine bactericidal vs. bacteriostatic effects. Pair with fluorescence microscopy to assess membrane disruption .
- Resistance Profiling : Serial passage experiments to evaluate propensity for resistance development .
Q. What strategies are effective in impurity profiling during large-scale synthesis?
- Workflow :
- HPLC-PDA/MS : Detect and quantify impurities >0.1% using reverse-phase C18 columns (ACN/water gradients) .
- Recrystallization Optimization : Screen solvents (e.g., ethanol, ethyl acetate) to remove polar byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
